molecular formula C14H15N3O2S B6013292 2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone

2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone

Cat. No. B6013292
M. Wt: 289.35 g/mol
InChI Key: XHKZMYDVDNYISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. In

Scientific Research Applications

2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone has also been used in preclinical studies to investigate the role of EGFR in cancer progression and to identify potential biomarkers for patient selection in clinical trials.

Mechanism of Action

2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This leads to downstream effects on various signaling pathways involved in cell proliferation, survival, and migration. 2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis.
Biochemical and Physiological Effects:
2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, it inhibits EGFR phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and survival. Physiologically, it induces cell cycle arrest and apoptosis, as well as inhibits angiogenesis and metastasis.

Advantages and Limitations for Lab Experiments

2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone has several advantages as a tool compound for cancer research. It has high potency and selectivity for EGFR, making it a valuable tool for investigating the role of EGFR in cancer progression. However, 2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone also has some limitations. It is a small molecule inhibitor, which means it may not fully recapitulate the effects of EGFR inhibition in vivo. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research involving 2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, which could help guide patient selection in clinical trials. Additionally, 2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone could be used in combination with other therapies to improve treatment outcomes in cancer patients. Finally, 2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone could be used as a tool compound to investigate the role of EGFR in non-cancer diseases, such as Alzheimer's disease.

Synthesis Methods

2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone can be synthesized using a multi-step process starting from commercially available materials. The first step involves the reaction of 2-chloroethylamine hydrochloride with 2-mercapto-4(3H)-quinazolinone to form the intermediate 2-{[2-(2-mercapto-4(3H)-quinazolinone)ethyl]thio}ethylamine. This intermediate is then reacted with pyrrolidine and acetic anhydride to form the final product, 2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4(3H)-quinazolinone.

properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-12(17-7-3-4-8-17)9-20-14-15-11-6-2-1-5-10(11)13(19)16-14/h1-2,5-6H,3-4,7-9H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKZMYDVDNYISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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